molecular formula C16H16N4O2 B3000444 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone CAS No. 2034400-68-3

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone

Cat. No.: B3000444
CAS No.: 2034400-68-3
M. Wt: 296.33
InChI Key: KUMFKVJRASVKKM-UHFFFAOYSA-N
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Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core linked to a methoxyindole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrazine core through cyclization reactions involving hydrazine derivatives and diketones. The methoxyindole moiety is then introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions. The final step involves the formation of the methanone linkage under controlled conditions, typically using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives and methoxyindole compounds.

    N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)-2-methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxamide: is another compound with a similar core structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyrazine core and methoxyindole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-22-13-3-2-11-8-15(18-14(11)9-13)16(21)19-6-7-20-12(10-19)4-5-17-20/h2-5,8-9,18H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMFKVJRASVKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCN4C(=CC=N4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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